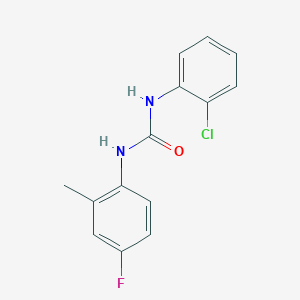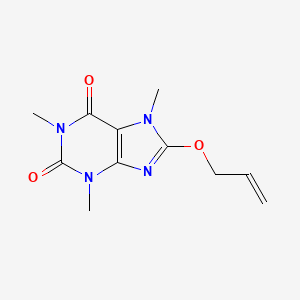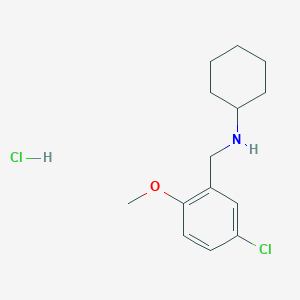
N-(2-chlorophenyl)-N'-(4-fluoro-2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-N'-(4-fluoro-2-methylphenyl)urea, also known as CFMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CFMU is a urea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-N'-(4-fluoro-2-methylphenyl)urea is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that regulate various cellular processes. This compound has also been shown to inhibit the activation of the NF-κB signaling pathway, which plays a role in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the proliferation and migration of cancer cells. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, which play a role in inflammation and cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-N'-(4-fluoro-2-methylphenyl)urea has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields of research. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-(2-chlorophenyl)-N'-(4-fluoro-2-methylphenyl)urea. One area of research is the development of more potent derivatives of this compound for use as anticancer agents. Another area of research is the investigation of the potential use of this compound as an anti-inflammatory agent in the treatment of various inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Future research on this compound may lead to the development of more potent derivatives for use as anticancer agents and the investigation of its potential use as an anti-inflammatory agent in the treatment of various inflammatory diseases.
Méthodes De Synthèse
N-(2-chlorophenyl)-N'-(4-fluoro-2-methylphenyl)urea can be synthesized through various methods, including the reaction of 2-chlorobenzenamine with 4-fluoro-2-methylphenyl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with urea in the presence of a catalyst such as potassium carbonate to yield this compound. Other methods of synthesis include the reaction of 2-chlorobenzenamine with 4-fluoro-2-methylphenyl isocyanate in the presence of a solvent such as dimethylformamide and a base such as potassium carbonate.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-N'-(4-fluoro-2-methylphenyl)urea has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use as an antibacterial agent, as it has been shown to have activity against various bacterial strains.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(4-fluoro-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-8-10(16)6-7-12(9)17-14(19)18-13-5-3-2-4-11(13)15/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZZHQYTIKKFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-({6-[(2-hydroxybutyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5371408.png)
![N-(3-methoxyphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5371415.png)



![5-amino-3-[1-cyano-2-(4-isopropyl-3-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5371440.png)
![2-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methyl}-3,5-dimethylpyridin-4(1H)-one](/img/structure/B5371448.png)
![1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B5371449.png)


![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5371480.png)

![4-[(2,3-dichlorophenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5371487.png)
